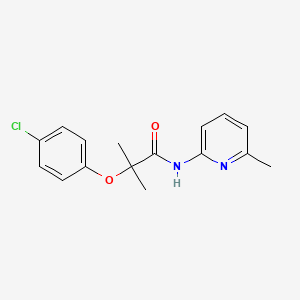![molecular formula C15H26N4OS B5765942 1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5765942.png)
1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and chronic pain.
Mecanismo De Acción
1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide acts as a competitive antagonist of mGluR1, which is a G protein-coupled receptor that modulates synaptic transmission in the central nervous system. By blocking the activation of mGluR1, 1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide reduces the release of glutamate, a major excitatory neurotransmitter, and thereby attenuates the excitatory synaptic transmission in the brain.
Biochemical and Physiological Effects:
1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide has been shown to have a range of biochemical and physiological effects in various animal models. It has been reported to reduce anxiety-like behavior, increase social interaction, and improve cognitive function in rodents. In addition, 1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide has been shown to have analgesic effects in models of chronic pain, suggesting its potential use in the treatment of pain disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide has several advantages as a research tool compound, including its high selectivity and potency for mGluR1, as well as its ability to penetrate the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and potential off-target effects at high concentrations.
Direcciones Futuras
There are several potential future directions for research involving 1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide. One area of interest is the development of more selective and potent mGluR1 antagonists with improved pharmacokinetic properties. Another area of interest is the investigation of the role of mGluR1 in various neurological disorders, including addiction, schizophrenia, and Alzheimer's disease. Finally, there is also potential for the use of 1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide as a therapeutic agent in the treatment of anxiety, depression, and chronic pain.
Métodos De Síntesis
1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide can be synthesized through a multistep process involving the reaction of cyclopropylamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 1,4-dibromobutane to form the bipiperidine derivative, which is subsequently converted to the carboxamide by reaction with ethyl chloroformate.
Aplicaciones Científicas De Investigación
1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide has been widely used as a tool compound in scientific research to investigate the role of mGluR1 in various physiological and pathological processes. It has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential therapeutic applications in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
1-(cyclopropylcarbamothioyl)-4-piperidin-1-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4OS/c16-13(20)15(19-8-2-1-3-9-19)6-10-18(11-7-15)14(21)17-12-4-5-12/h12H,1-11H2,(H2,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNZOJYIZFICIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=S)NC3CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(Cyclopropylcarbamothioyl)-1,4'-bipiperidine-4'-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5765869.png)
![2-(4-pyridinyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5765879.png)
![methyl 5-[(4-{2-[(4-chlorophenyl)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5765884.png)





![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5765917.png)

![2-[(2-chloro-6-fluorobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5765949.png)
